3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a urea derivative under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Attachment of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic substitution reaction involving a halogenated pyrimidine intermediate and a piperazine derivative.
Methoxyphenyl Group Addition: The methoxyphenyl group can be added through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or a methoxyphenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the fluorobenzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding processes.
Medicine
Medically, 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- 3-(4-bromobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- 3-(4-methylbenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-30-19-8-6-18(7-9-19)25-10-12-26(13-11-25)20-14-21(28)27(22(29)24-20)15-16-2-4-17(23)5-3-16/h2-9,14H,10-13,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNFMXGHQQIVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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